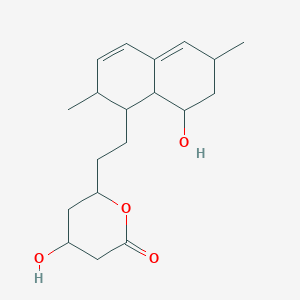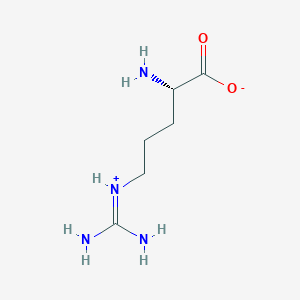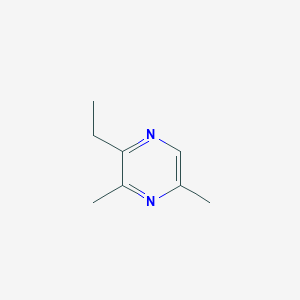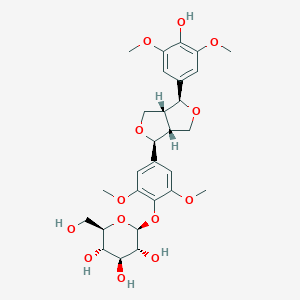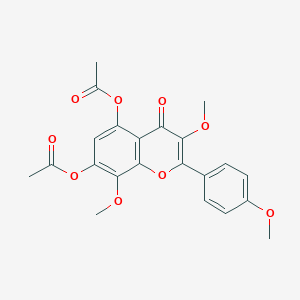
2-Bromo-5-chloro-4-methylaniline
Descripción general
Descripción
2-Bromo-5-chloro-4-methylaniline is a chemical compound with the molecular formula C7H7BrClN . It has a molecular weight of 220.5 . It is a solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-chloro-4-methylaniline is1S/C7H7BrClN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 . The canonical SMILES structure is CC1=CC(=C(C=C1Cl)N)Br . Physical And Chemical Properties Analysis
2-Bromo-5-chloro-4-methylaniline has a molecular weight of 220.49 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Iminophosphoranes
“2-Bromo-4-methylaniline” has been used in the synthesis of iminophosphoranes . Iminophosphoranes are a class of compounds that have been extensively studied for their potential applications in organic synthesis, particularly as precursors for the preparation of amines, amides, and imines.
Intermediate in Organic Synthesis
This compound serves as an important intermediate in organic synthesis . It can be used in the preparation of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Preparation of Amides
It reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide . Amides are a type of functional group that are widely used in the synthesis of a variety of chemical compounds, including pharmaceuticals and polymers.
Synthesis of Aromatic Compounds
“2-Bromo-5-chloro-4-methylaniline” can be used in the synthesis of aromatic compounds . Aromatic compounds are a class of compounds that are characterized by their stability and are widely used in the manufacture of dyes, detergents, and pharmaceuticals.
Material Science Research
In material science, this compound could be used in the development of new materials with unique properties . For instance, it could be used in the synthesis of polymers with specific characteristics.
Development of New Reactions
“2-Bromo-5-chloro-4-methylaniline” can also be used in the development of new reactions . Researchers can use this compound to explore new chemical reactions, which can lead to the discovery of new synthetic methods or the development of new chemical compounds.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally similar to o-toluidine , which is known to target the respiratory system . The compound’s role in the body is likely related to its interactions with this system.
Mode of Action
It’s known that the compound participates inpalladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . This suggests that the compound may interact with its targets through amination reactions.
Biochemical Pathways
The compound’s involvement in palladium-catalyzed selective amination suggests it may play a role innitrogen metabolism .
Result of Action
Given its structural similarity to o-toluidine , it may have similar effects, such as causing methemoglobinemia , a condition characterized by elevated levels of methemoglobin in the blood.
Propiedades
IUPAC Name |
2-bromo-5-chloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCBEYQOSOVMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391563 | |
| Record name | 2-bromo-5-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-methylaniline | |
CAS RN |
102170-52-5 | |
| Record name | 2-Bromo-5-chloro-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102170-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-chloro-4-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



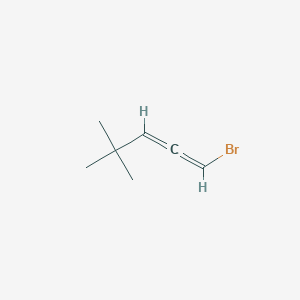
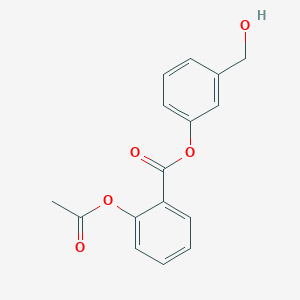
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)
